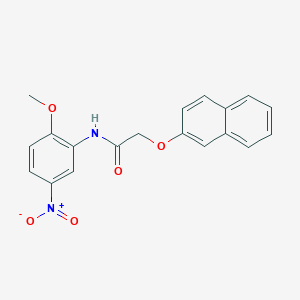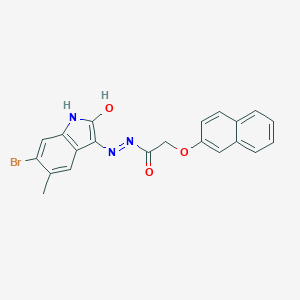![molecular formula C18H15N5O5S B465598 5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B465598.png)
5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features an indole moiety, a sulfonyl group, and a diazinane trione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides . The final step involves the formation of the diazinane trione ring, which can be achieved through cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfides .
Aplicaciones Científicas De Investigación
5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The sulfonyl group can interact with enzymes and proteins, modulating their activity . The diazinane trione structure may also play a role in the compound’s bioactivity by stabilizing certain molecular conformations .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2,3-dione: Shares the indole moiety but lacks the sulfonyl and diazinane trione groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains a similar diazinane structure but differs in the presence of imidazole and phenyl groups.
Uniqueness
5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its combination of an indole moiety, a sulfonyl group, and a diazinane trione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H15N5O5S |
|---|---|
Peso molecular |
413.4g/mol |
Nombre IUPAC |
5-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H15N5O5S/c24-16-15(17(25)20-18(26)19-16)22-21-12-5-7-13(8-6-12)29(27,28)23-10-9-11-3-1-2-4-14(11)23/h1-8H,9-10H2,(H3,19,20,24,25,26) |
Clave InChI |
SOXXQTMHRYLUED-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=NC4=C(NC(=O)NC4=O)O |
SMILES canónico |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=NC4=C(NC(=O)NC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3E)-4-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B465576.png)
![N,N-diethyl-4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzenesulfonamide](/img/structure/B465600.png)
![4-[(3,4-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465601.png)
![5-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B465602.png)
![4-({4-[(diethylamino)sulfonyl]phenyl}hydrazono)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465604.png)
![3-methyl-5-oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465608.png)
![N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B465609.png)


![4-Bromo-2-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465646.png)

![2,4-Dichloro-6-[({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B465653.png)

![5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465687.png)
